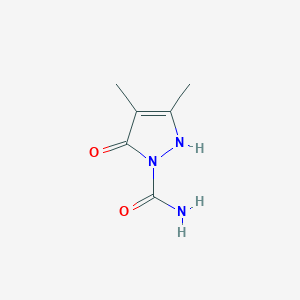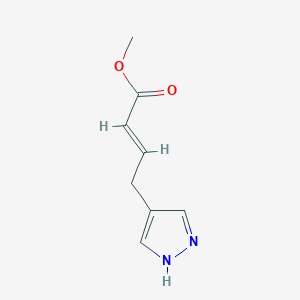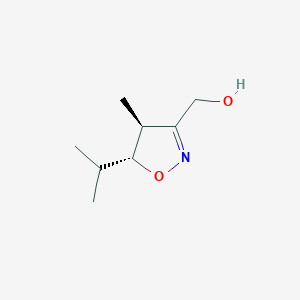![molecular formula C18H15ClN2O2 B12873675 [3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 55432-13-8](/img/structure/B12873675.png)
[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 3-methylphenyl group, along with an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate phenyl groups.
Substitution Reactions: The 4-chlorophenyl and 3-methylphenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate catalysts.
Acetic Acid Moiety Addition: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and high yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the phenyl groups, resulting in the formation of dihydropyrazoles or reduced phenyl derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenated compounds and catalysts like palladium or copper for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydropyrazoles and reduced phenyl derivatives.
Substitution Products: Various substituted pyrazoles and phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of [3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways.
類似化合物との比較
[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: Similar structure but lacks the 3-methyl group on the phenyl ring.
[3-(4-Methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness:
- The presence of both the 4-chlorophenyl and 3-methylphenyl groups in [3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
55432-13-8 |
|---|---|
分子式 |
C18H15ClN2O2 |
分子量 |
326.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-3-2-4-16(9-12)21-11-14(10-17(22)23)18(20-21)13-5-7-15(19)8-6-13/h2-9,11H,10H2,1H3,(H,22,23) |
InChIキー |
HEAPZVXRRLGBSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)



![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)




![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)

